molecular formula C4H6N4O B022201 2,4-Diamino-6-hydroxypyrimidine CAS No. 100643-27-4

2,4-Diamino-6-hydroxypyrimidine

Cat. No.: B022201
CAS No.: 100643-27-4
M. Wt: 126.12 g/mol
InChI Key: SWELIMKTDYHAOY-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxypyrimidine is a useful research compound. Its molecular formula is C4H6N4O and its molecular weight is 126.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Understanding Charge Transfer and Infrared Spectra : A study by Subramanian, Anbarasan, and Manimegalai (2009) explored the use of 2,4-diamino-6-hydroxypyrimidine in understanding charge transfer in the molecule and its infrared spectra (Subramanian, Anbarasan, & Manimegalai, 2009).

  • Inhibition of q-BH2 Synthesis : Gál and Whitacre (1981) found that this compound inhibits q-BH2 synthesis from GTP, leading to a decrease in the reduced biopterin pool in the brain (Gál & Whitacre, 1981).

  • Synthesis of Pteroylglutamic (Folic) Acid : Research by Shikhaleva and Kustanovich (1969) indicated its use in the synthesis of pteroylglutamic acid (Shikhaleva & Kustanovich, 1969).

  • Inhibition of Microbial Growth : Roy, Ghosh, and Guha (1961) reported that this compound inhibitors can inhibit the growth of various microorganisms, possibly due to interference with their pyrimidine metabolism (Roy, Ghosh, & Guha, 1961).

  • Inducing Gastrointestinal Dysfunction : Kobayashi et al. (1991) discovered that administration of this compound induces tetrahydrobiopterin deficiency, leading to decreased serotonin levels in the digestive tract and gastrointestinal dysfunction (Kobayashi et al., 1991).

  • Corrosion Inhibition : Yıldız (2018) showed that this compound is an effective corrosion inhibitor for mild steel in acidic environments (Yıldız, 2018).

  • Antiviral Activity : Holý et al. (2002) found that this compound compounds inhibit the replication of herpes viruses (Holý et al., 2002).

  • Inhibitor of GTP Cyclohydrolase I : Xie, Smith, and Gross (1998) identified it as a selective inhibitor of GTP cyclohydrolase I, which plays a role in tetrahydrobiopterin synthesis (Xie, Smith, & Gross, 1998).

  • Potential in Antineoplastic Therapy : Garg and Sharma (1970) explored the potential of this compound as an antineoplastic compound (Garg & Sharma, 1970).

  • Safety in Food Contact Materials : A study assessed the safety of this compound in food contact materials, finding no safety concern for consumers when used in rigid poly(vinyl chloride) (PVC) in contact with non-acidic and non-alcoholic aqueous food up to 5 mg/kg food (Flavourings, 2009).

Mechanism of Action

Mode of Action

DAHP acts as a selective and specific inhibitor of GCH1 . It prevents the de novo synthesis of BH4, thus suppressing the activity of nitric oxide synthase . DAHP’s mode of action involves blocking the synthesis of BH4 and suppressing NO production .

Biochemical Pathways

By inhibiting GCH1, DAHP disrupts the de novo pterin synthesis pathway . This leads to a decrease in the production of BH4, which in turn affects the activity of nitric oxide synthases and aromatic amino acid hydroxylases . These enzymes play crucial roles in the production of several key cell-signaling molecules, including nitric oxide, dopamine, norepinephrine, epinephrine, and serotonin .

Pharmacokinetics

The design of dahp and similar compounds aims to achieve proper hydrophilicity for cell entry . This suggests that DAHP has been designed to have good bioavailability, allowing it to effectively reach its target within cells .

Result of Action

The inhibition of GCH1 by DAHP leads to a reduction in the synthesis of BH4 . This results in the suppression of NO production in several cell types . In the context of tuberculosis treatment, DAHP has shown good anti-TB activity with a significant selectivity .

Action Environment

The design of dahp and similar compounds takes into account the need to cross the cell wall of mycobacterium tuberculosis to function at the whole cell level . This suggests that the cellular environment and factors such as cell wall permeability can influence the action, efficacy, and stability of DAHP .

Safety and Hazards

2,4-Diamino-6-hydroxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics . These compounds can also provide much information for further studies on mt-DHFR .

Biochemical Analysis

Biochemical Properties

2,4-Diamino-6-hydroxypyrimidine plays a significant role in biochemical reactions. It interacts with the enzyme GTP cyclohydrolase I, blocking the synthesis of Tetrahydrobiopterin (BH4) and suppressing NO production . The nature of these interactions is inhibitory, affecting the enzyme’s ability to catalyze the conversion of GTP to BH4 .

Cellular Effects

The effects of this compound on cells are profound. It can effectively block NO production in several cell types . In the context of non-steroidal anti-inflammatory drugs (NSAIDs) induced intestinal damage, this compound has been shown to inhibit nitrosyl-complex EPR signals and ulcer in rat jejunum .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GTP cyclohydrolase I, inhibiting the enzyme and thereby blocking the synthesis of BH4 . This inhibition suppresses NO production, impacting various cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in the context of NSAIDs induced intestinal damage, the in vivo effects of indomethacin modulate the mitochondrial respiratory chain directly at 1 h and 24 h through the formation of nitric oxide .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in rats, it has been shown to inhibit NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum .

Metabolic Pathways

This compound is involved in the metabolic pathway of pterin synthesis. It interacts with the enzyme GTP cyclohydrolase I, which is a key player in this pathway .

Properties

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
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InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N
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Canonical SMILES

C1=C(N=C(NC1=O)N)N
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Molecular Formula

C4H6N4O
Record name 2,4-diamino-6-hydroxypyrimidine
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Related CAS

58470-85-2 (sulfate)
Record name 2-Aminoisocytosine
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DSSTOX Substance ID

DTXSID4049038
Record name 2,4-Diamino-6-hydroxypyrimidine
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Molecular Weight

126.12 g/mol
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Physical Description

Solid
Record name 2,4-Diamino-6-hydroxypyrimidine
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CAS No.

100643-27-4, 56-06-4, 143504-99-8
Record name 2,6-Diamino-4-pyrimidinol
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Record name 2,4-Diamino-6-hydroxypyrimidine
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Record name 4(3H)-Pyrimidinone, 2,6-diamino-
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Record name 2,6-diamino-1H-pyrimidin-4-one
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Record name 2,4-Diamino-6-hydroxypyrimidine
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Melting Point

286 °C
Record name 2,4-Diamino-6-hydroxypyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological target of 2,4-Diamino-6-hydroxypyrimidine (DAHP)?

A1: DAHP primarily inhibits GTP cyclohydrolase I (GTPCH1), the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH4) [, , , , , , , , ].

Q2: How does DAHP inhibit GTPCH1?

A2: DAHP inhibits GTPCH1 through two mechanisms: by mimicking BH4 and engaging the GTPCH Feedback Regulatory Protein (GFRP)-dependent feedback inhibitory system at low concentrations, and by directly competing with GTP substrate at higher concentrations [, ].

Q3: What are the downstream effects of GTPCH1 inhibition by DAHP?

A3: GTPCH1 inhibition by DAHP reduces BH4 levels, leading to impaired nitric oxide (NO) production by endothelial nitric oxide synthase (eNOS) [, , , , , , , , , , , , ]. This can result in various physiological consequences, including impaired endothelium-dependent vasodilation, increased blood pressure, and increased superoxide production [, , , ].

Q4: How does BH4 deficiency affect eNOS function?

A4: BH4 is an essential cofactor for eNOS. BH4 deficiency leads to eNOS uncoupling, shifting the enzyme's activity from NO production toward superoxide production [, , , ].

Q5: Can DAHP’s effects on NO production be reversed?

A5: Yes, DAHP's inhibitory effects on NO production can be reversed by sepiapterin, a BH4 precursor that bypasses the GTPCH1-dependent pathway [, , , , ].

Q6: Does DAHP affect NO production in all cell types equally?

A6: No, DAHP's impact on NO production varies depending on the cell type and its expression of GFRP and intracellular levels of L-phenylalanine [, ].

Q7: What is the molecular formula and weight of DAHP?

A7: The molecular formula of DAHP is C4H7N5O, and its molecular weight is 141.13 g/mol [].

Q8: What spectroscopic data is available for DAHP?

A8: Computational studies have been conducted to determine the molecular structure and thermodynamical properties of DAHP using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) basis set level [].

Q9: Is there information available about the material compatibility of DAHP?

A9: Yes, DAHP has been deemed safe for use in rigid polyvinyl chloride (PVC) materials intended for contact with non-acidic and non-alcoholic aqueous food, with a migration limit of 5 mg/kg food [].

Q10: Is there information on the stability of DAHP in different conditions?

A10: While specific stability data for DAHP is limited in the provided research, its rapid clearance from tissues and return to normal BH4 levels within 24 hours after discontinuation suggest a dynamic steady state maintained by rapid local biosynthesis [].

Q11: Does DAHP have any known catalytic properties?

A11: DAHP is not known to possess catalytic properties. It is primarily recognized for its inhibitory action on GTPCH1 [, , , , , , , , ].

Q12: What are the main applications of DAHP in research?

A12: DAHP is widely used as a research tool to investigate the role of BH4 and NO in various physiological and pathological processes [, , , , , , , , , , ].

Q13: Have computational methods been used to study DAHP?

A13: Yes, DFT calculations at the B3LYP/6-31G(d,p) basis set level have been employed to confirm the molecular structure and calculate thermodynamic properties of DAHP [].

Q14: What is known about the stability and formulation of DAHP?

A14: Specific information about stability under various conditions and formulation strategies is limited in the provided research.

Q15: How does DAHP administration affect blood pressure in vivo?

A18: DAHP administration in drinking water for 3 days significantly increased systolic blood pressure in rats [].

Q16: What in vitro models have been used to study the effects of DAHP?

A16: Various in vitro models have been used, including:

  • Cultured cell lines: Rat aortic smooth muscle cells, mouse brain microvascular endothelial cells, bovine aortic endothelial cells, chicken macrophage cell lines (HD11 and MQ-NCSU), rat pulmonary artery smooth muscle cells (RPASM), rat insulinoma cells, and the beta cell line BRIN-BD11 [, , , , , , , , , , , , , , ].
  • Isolated tissues: Mouse and rat aortic segments [, , ].

Q17: What in vivo models have been used to study the effects of DAHP?

A17: In vivo studies have been conducted on:

  • Mice: To investigate the effects of DAHP on blood pressure, endothelial function, and aortic levels of superoxide, 3-nitrotyrosine, and adhesion molecules [, ].
  • Rats: To study the effects of DAHP on blood pressure, endothelium-dependent relaxation, and myocardial ischemia-reperfusion injury [, ].
  • Fetal guinea pigs: To develop a model for BH4 deficiency [].

Q18: Have there been any clinical trials involving DAHP?

A18: No clinical trials involving DAHP are mentioned in the provided research.

Q19: Is there information available on resistance mechanisms to DAHP?

A19: The provided research does not discuss specific resistance mechanisms to DAHP.

Q20: Are there any specific drug delivery strategies being investigated for DAHP?

A20: The provided research does not mention specific drug delivery strategies for DAHP.

Q21: What analytical techniques are commonly used to study DAHP?

A21: Various analytical techniques have been employed in the research, including:

  • Spectroscopy: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) basis set level for structural characterization and thermodynamic property determination [].
  • Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been used to measure BH4 levels [, , , , , , , , , ].
  • Molecular Biology Techniques: These include Northern blotting, reverse transcriptase-polymerase chain reaction (RT-PCR), and Western blotting to assess mRNA and protein expression levels of target genes, such as GTPCH1 and eNOS [, , , , , , , ].

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